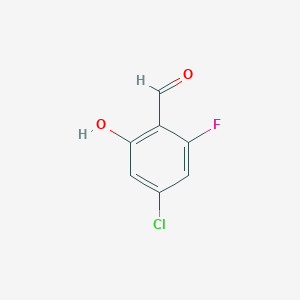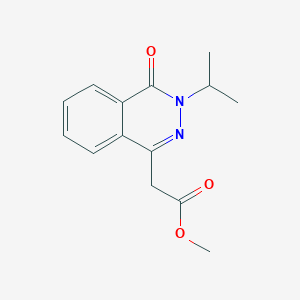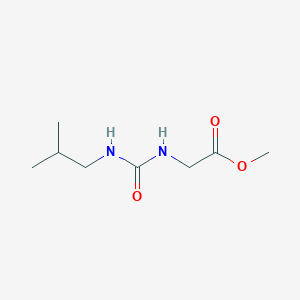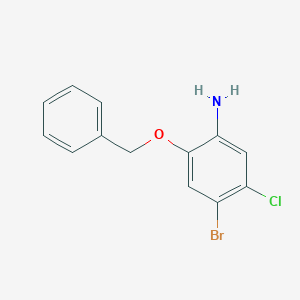
9-(Ethylthio)-1,4-dimethoxyacridine
描述
9-(Ethylthio)-1,4-dimethoxyacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, characterized by the presence of ethylthio and dimethoxy groups, exhibits significant biological and chemical properties that make it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylthio)-1,4-dimethoxyacridine typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethoxyacridine.
Thioether Formation: The introduction of the ethylthio group is achieved through a nucleophilic substitution reaction. This involves reacting 1,4-dimethoxyacridine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.
Substitution: The methoxy groups in the acridine ring can be substituted with other nucleophiles, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydride) and an aprotic solvent (e.g., dimethylformamide).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
9-(Ethylthio)-1,4-dimethoxyacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives and as a reagent in various organic transformations.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The biological activity of 9-(Ethylthio)-1,4-dimethoxyacridine is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the compound can form reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death in microbial and cancer cells .
相似化合物的比较
- 9-(Methylthio)-1,4-dimethoxyacridine
- 9-(Propylthio)-1,4-dimethoxyacridine
- 9-(Butylthio)-1,4-dimethoxyacridine
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the thioether group. This variation can influence the compound’s solubility, reactivity, and biological activity.
- Biological Activity: While all these compounds exhibit antimicrobial properties, 9-(Ethylthio)-1,4-dimethoxyacridine is often found to have superior activity due to its optimal balance between hydrophobicity and hydrophilicity, facilitating better interaction with biological membranes and DNA .
属性
IUPAC Name |
9-ethylsulfanyl-1,4-dimethoxyacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-4-21-17-11-7-5-6-8-12(11)18-16-14(20-3)10-9-13(19-2)15(16)17/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZRMPLYFBAQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161913 | |
| Record name | 9-(Ethylthio)-1,4-dimethoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141992-48-5 | |
| Record name | 9-(Ethylthio)-1,4-dimethoxyacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(Ethylthio)-1,4-dimethoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















